4-Methylimidazolidin-2-one
Overview
Description
4-Methylimidazolidin-2-one is an organic compound with the molecular formula C4H8N2O. It is a derivative of imidazolidinone, characterized by the presence of a methyl group at the fourth position of the imidazolidinone ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
4-Methylimidazolidin-2-one (MIO) primarily targets Carbonic Anhydrase 2 , Myoglobin , and Carbonic Anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production.
Mode of Action
It is known that mio interacts with these proteins, potentially altering their function
Biochemical Pathways
More research is needed to confirm these effects and identify other affected pathways .
Pharmacokinetics
It is known that mio is a small molecule with a molecular weight of 10012 g/mol , which may influence its bioavailability.
Result of Action
It has been suggested that mio has various biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. It has been shown to inhibit the growth of various cancer cells, including human breast cancer, colorectal cancer, and lung cancer cells. MIO has also been shown to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines.
Action Environment
Environmental factors can influence the action, efficacy, and stability of MIO. For instance, temperature, pH, and the presence of other molecules can affect the stability and activity of MIO . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylimidazolidin-2-one can be synthesized through several methods. One common approach involves the platinum-catalyzed reduction of 1,3-Dihydro-4-methyl-2H-imidazol-2-one using acetic acid . Another method includes the reduction of 5-Methylhydantoin . The reaction conditions typically involve the use of lithium aluminium tetrahydride in tetrahydrofuran, with heating for 72 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs large-scale reduction processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form simpler compounds or intermediates.
Substitution: The methyl group at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium tetrahydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazolidinones.
Scientific Research Applications
4-Methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: this compound is utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazolidin-2-one: This compound is similar in structure but has the methyl group at the first position instead of the fourth.
2-Imidazolidinone: The parent compound without any methyl substitution.
Benzimidazolidin-2-one: A related compound with a benzene ring fused to the imidazolidinone ring.
Uniqueness
4-Methylimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-methylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEQVNFWAKJCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863899 | |
Record name | 4-Methyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6531-31-3 | |
Record name | 4-Methyl-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6531-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propylene urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylene urea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imidazolidinone, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-PROPYLENE UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911L14E4TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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